N-(4-Aminophenyl)-4-butoxybenzamide
Description
N-(4-Aminophenyl)-4-butoxybenzamide (CAS: 1017019-11-2) is a benzamide derivative with the molecular formula C₁₇H₂₀N₂O₂ and a molecular weight of 284.35 g/mol. Its structure features a benzamide core substituted with a 4-aminophenyl group at the nitrogen and a butoxy chain at the para position of the benzene ring (Figure 1) . Classified as an irritant (Xi), it is utilized in pharmaceutical research and organic synthesis, though specific biological targets remain under investigation .
Properties
IUPAC Name |
N-(4-aminophenyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZKCDKBJZHYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-butoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-butoxyaniline under appropriate conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Aminophenyl)-4-butoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs differ in substituents on the benzamide core, influencing electronic properties, solubility, and bioactivity:
Key Observations :
- Butoxy vs. Methoxy : The butoxy group in the title compound provides greater lipophilicity than methoxy, which may improve tissue penetration but reduce aqueous solubility .
- Bromo vs.
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group, impacting crystallinity and target binding .
Yield and Purity :
Physical and Chemical Properties
Crystallography :
Biological Activity
N-(4-Aminophenyl)-4-butoxybenzamide is an organic compound belonging to the class of benzamides. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 272.35 g/mol. The structure features:
- Amino Group : Enhances the compound's reactivity and potential interactions with biological targets.
- Butoxy Group : Contributes to lipophilicity, influencing membrane permeability and bioavailability.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways critical for cellular function.
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress and potentially preventing related diseases.
- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications in the chemical structure significantly affect the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the position and type of substituents on the benzamide ring can enhance or diminish cytotoxic activities against various cancer cell lines.
- Comparative Analysis : Compounds with different substituents (e.g., methoxy vs. butoxy) exhibit distinct interactions with biological targets, influencing their therapeutic potential.
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-(4-Aminophenyl)benzamide | Lacks butoxy group | Lower solubility, reduced activity |
| N-(4-Methoxyphenyl)-4-butoxybenzamide | Methoxy instead of amino | Enhanced lipophilicity, improved cell permeability |
| N-(4-Chlorophenyl)-4-butoxybenzamide | Chlorine atom substitution | Altered activity profile against specific cancer types |
Case Studies
- Anticancer Activity : A study assessed the effects of this compound on various leukemia cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 1.5 µM to 5 µM across different cell types . This suggests a promising avenue for further development in oncology.
- Electrochemical Studies : Research indicated that amino-substituted benzamides could act as effective antioxidants by undergoing electrochemical oxidation, highlighting their potential use in therapeutic applications aimed at oxidative stress-related diseases .
- Photodynamic Therapy Applications : this compound has been explored for use in photodynamic therapy, where light-sensitive compounds are activated to produce reactive oxygen species that selectively kill cancer cells while minimizing damage to surrounding healthy tissue.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
